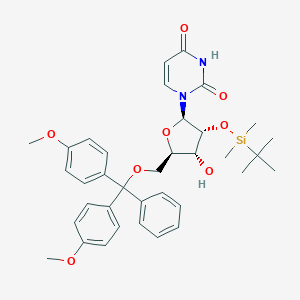

5'-O-DMT-2'-TBDMS-Uridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHQIELPHWJPSY-WXQJYUTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N2O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451982 | |

| Record name | 5'-O-DMT-2'-TBDMS-Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81246-80-2 | |

| Record name | 5'-O-DMT-2'-TBDMS-Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Gatekeeper of RNA Integrity: A Technical Guide to 5'-O-DMT-2'-TBDMS-Uridine in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

The precise chemical synthesis of ribonucleic acid (RNA) is a foundational pillar of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. Central to this intricate process is the strategic use of protecting groups to ensure the fidelity of oligonucleotide chain elongation. Among these, 5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-Uridine (5'-O-DMT-2'-TBDMS-Uridine) stands out as a critical building block. This technical guide provides an in-depth exploration of its role, performance metrics, and the detailed experimental protocols essential for its successful application in RNA synthesis.

The Pivotal Role of Protecting Groups in RNA Synthesis

Unlike DNA, the presence of a hydroxyl group at the 2' position of the ribose sugar in RNA introduces a significant synthetic challenge. If left unprotected, this reactive group can interfere with the desired 3'-to-5' phosphodiester bond formation, leading to chain branching, cleavage, and the formation of undesired 2',5'-linkages. To circumvent this, a robust protecting group strategy is imperative. This compound is a nucleoside phosphoramidite (B1245037) meticulously designed with two key protecting groups that serve distinct but equally vital functions.

The 5'-O-Dimethoxytrityl (DMT) Group: The Director of Synthesis

The DMT group is a bulky acid-labile protecting group attached to the 5'-hydroxyl of the ribose sugar. Its primary roles are:

-

Directionality: By blocking the 5'-hydroxyl, the DMT group ensures that the phosphoramidite coupling reaction occurs exclusively at the free 3'-hydroxyl of the incoming nucleoside and the 5'-hydroxyl of the growing oligonucleotide chain, thereby enforcing the correct 3'-to-5' chain elongation.[1][2]

-

Purification Handle: The lipophilic nature of the DMT group allows for the efficient separation of the full-length "DMT-on" product from shorter, "DMT-off" failure sequences during reversed-phase high-performance liquid chromatography (RP-HPLC) purification.[3]

-

Reaction Monitoring: Upon cleavage with a mild acid, the DMT cation is released, which has a characteristic orange color. The intensity of this color can be measured spectrophotometrically to provide a real-time quantitative assessment of the coupling efficiency at each step of the synthesis.[1]

The 2'-O-tert-butyldimethylsilyl (TBDMS) Group: The Guardian of the 2'-Hydroxyl

The TBDMS group is a sterically hindered silyl (B83357) ether that protects the 2'-hydroxyl group. Its key features include:

-

Prevention of Side Reactions: It effectively prevents the 2'-hydroxyl from participating in the coupling reaction, thus averting the formation of branched RNA strands and 2',5'-phosphodiester bonds.

-

Stability: The TBDMS group is stable to the acidic conditions required for the removal of the 5'-DMT group and the basic conditions of the oxidation and capping steps in the synthesis cycle.

-

Orthogonal Deprotection: It can be selectively removed at the end of the synthesis using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF), without affecting the integrity of the newly synthesized RNA chain.[]

Quantitative Performance in Solid-Phase RNA Synthesis

The efficiency of each step in the solid-phase synthesis cycle is critical for obtaining a high yield of the full-length RNA oligonucleotide. The use of this compound and other similarly protected phosphoramidites, in conjunction with optimized protocols, consistently yields high per-cycle coupling efficiencies.

| Parameter | Typical Value | Notes |

| Per-cycle Coupling Efficiency | 98 - 99.5% | Dependent on activator, coupling time, and monomer quality. Even small decreases significantly impact overall yield for long oligonucleotides. |

| Overall Yield (20-mer, post-synthesis) | 60 - 80% | This is the crude yield before purification. |

| Overall Yield (20-mer, post-purification) | 30 - 50% | Final yield is dependent on the efficiency of the purification method (e.g., HPLC or PAGE). |

Table 1: Typical Yields in Solid-Phase RNA Synthesis using TBDMS Chemistry.

The choice of activator and the coupling time are critical parameters that influence the coupling efficiency, especially for the sterically hindered 2'-TBDMS protected phosphoramidites.

| Activator | Concentration | Coupling Time | Efficiency | Notes |

| 1H-Tetrazole | 0.45 M | 10 - 15 min | Moderate | Standard activator, but less effective for hindered monomers like 2'-TBDMS-Uridine. |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.5 M | 5 - 10 min | High | A more active alternative to 1H-Tetrazole, commonly used in RNA synthesis. |

| 5-Benzylmercapto-1H-tetrazole (BMT) | 0.25 M | ~3 min | Very High | A highly effective activator for sterically hindered phosphoramidites, allowing for shorter coupling times. |

| 4,5-Dicyanoimidazole (DCI) | 0.5 M | 5 - 10 min | High | A non-nucleophilic activator, suitable for large-scale synthesis. |

Table 2: Comparison of Activators for 2'-TBDMS Phosphoramidite Coupling.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of solid-phase RNA synthesis utilizing this compound.

Solid-Phase RNA Synthesis Cycle

This process is typically performed on an automated DNA/RNA synthesizer. All reagents should be of synthesis grade and anhydrous.

Materials:

-

This compound-3'-CE Phosphoramidite and other protected RNA phosphoramidites (A, C, G)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)

-

Activator Solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in Acetonitrile)

-

Capping Reagent A: Acetic Anhydride/2,6-Lutidine/THF

-

Capping Reagent B: 16% N-Methylimidazole in THF

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water

-

Washing Solution: Acetonitrile

Procedure:

-

Synthesizer Setup: Install the phosphoramidite vials and the solid support column on the synthesizer. Ensure all reagent bottles are filled with fresh solutions and properly connected. Prime all lines according to the manufacturer's instructions.

-

Synthesis Cycle: The following four steps are repeated for each nucleotide addition: a. Detritylation (Deblocking): The 5'-DMT group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution to expose the 5'-hydroxyl group. The column is then washed with acetonitrile. b. Coupling: The this compound phosphoramidite and the activator solution are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution. The column is then washed with acetonitrile.

-

Final Detritylation: The final cycle can be programmed to either leave the 5'-DMT group on ("DMT-on" for purification) or remove it ("DMT-off").

Caption: Automated solid-phase RNA synthesis cycle.

Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Step 1: Cleavage from Solid Support and Base/Phosphate Deprotection

Materials:

-

Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)

-

Sterile, RNase-free microcentrifuge tubes

Procedure:

-

Transfer the solid support from the synthesis column to a sterile microcentrifuge tube.

-

Add 1 mL of AMA solution to the solid support.

-

Incubate the mixture at 65°C for 10-15 minutes.

-

Allow the tube to cool to room temperature.

-

Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile tube.

-

Dry the RNA pellet using a vacuum concentrator.

Step 2: 2'-TBDMS Group Removal

Materials:

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Triethylamine (TEA)

-

Triethylamine trihydrofluoride (TEA·3HF)

Procedure:

-

To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for 5 minutes may be required.[]

-

Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[]

-

Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[]

-

Cool the reaction mixture on ice.

-

The RNA is now ready for purification.

Caption: Stepwise deprotection of synthetic RNA.

Purification of the Final RNA Product

High-performance liquid chromatography (HPLC) is a widely used method for the purification of synthetic oligonucleotides. For "DMT-on" RNA, reversed-phase HPLC is particularly effective.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

Detritylation Solution: 80% Acetic Acid in water

Procedure:

-

Reversed-Phase HPLC (DMT-on): a. Dissolve the crude "DMT-on" RNA in Mobile Phase A. b. Inject the sample onto the HPLC column. c. Elute the oligonucleotide using a gradient of Mobile Phase B. The "DMT-on" product will have a longer retention time than the "DMT-off" failure sequences. d. Collect the fractions corresponding to the major peak (the "DMT-on" product). e. Lyophilize the collected fractions to dryness.

-

Post-Purification Detritylation: a. Dissolve the dried, purified "DMT-on" RNA in 200-500 µL of 80% acetic acid. b. Let the solution stand at room temperature for 20-30 minutes. c. Lyophilize the solution to remove the acetic acid.

-

Desalting: a. Dissolve the detritylated RNA in sterile, RNase-free water. b. Desalt the RNA using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation, to remove any remaining salts. c. Lyophilize the final product to obtain a pure, salt-free RNA pellet.

Conclusion

This compound is an indispensable component in the chemical synthesis of RNA. The strategic deployment of the DMT and TBDMS protecting groups ensures the directional and regioselective formation of phosphodiester bonds, leading to high-fidelity RNA oligonucleotides. A thorough understanding of the roles of these protecting groups, coupled with the implementation of optimized experimental protocols for synthesis, deprotection, and purification, is paramount for researchers, scientists, and drug development professionals working to harness the vast potential of synthetic RNA. The quantitative data and detailed methodologies provided in this guide serve as a comprehensive resource for achieving success in this demanding but rewarding field.

References

The Cornerstone of RNA Synthesis: A Technical Guide to 5'-O-DMT-2'-TBDMS-Uridine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleic acid chemistry, the synthesis of high-quality RNA oligonucleotides is paramount for advancements in therapeutics, diagnostics, and fundamental biological research. The robust and widely adopted phosphoramidite (B1245037) chemistry relies on a strategic arsenal (B13267) of protecting groups to ensure the specific and efficient assembly of the RNA chain. At the heart of this methodology for incorporating uridine (B1682114) lies 5'-O-DMT-2'-TBDMS-Uridine , a meticulously designed protected nucleoside that serves as a critical building block.

This in-depth technical guide provides a comprehensive overview of the function, application, and experimental protocols associated with this compound. It is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA.

The Strategic Importance of Protecting Groups

The successful synthesis of RNA oligonucleotides hinges on the precise control of reactivity at various functional groups of the ribonucleoside. This compound is a prime example of a protected nucleoside where key hydroxyl groups are temporarily masked to direct the chemical reactions in a desired manner.

-

The 5'-O-Dimethoxytrityl (DMT) Group: This bulky protecting group is attached to the 5'-hydroxyl of the ribose sugar. Its primary role is to prevent self-polymerization of the nucleoside phosphoramidites and to ensure that the coupling reaction occurs exclusively at the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support. A key feature of the DMT group is its lability under mild acidic conditions, which allows for its selective removal at the beginning of each synthesis cycle. Upon cleavage, the DMT cation is released, which has a characteristic orange color and a strong absorbance at approximately 495 nm, providing a real-time method to monitor the coupling efficiency of the previous cycle.

-

The 2'-O-tert-Butyldimethylsilyl (TBDMS) Group: The presence of a hydroxyl group at the 2' position of the ribose sugar distinguishes RNA from DNA and introduces a significant challenge in RNA synthesis. The 2'-hydroxyl group must be protected to prevent unwanted side reactions, such as chain branching and degradation of the phosphodiester linkage during the synthesis cycles.[1] The tert-butyldimethylsilyl (TBDMS) group is a widely used and robust protecting group for the 2'-hydroxyl position due to its stability under the conditions of oligonucleotide synthesis and its selective removal using a fluoride (B91410) source after the chain assembly is complete.[1]

Core Data Summary

The efficiency of oligonucleotide synthesis is critically dependent on the performance of the protected phosphoramidites. The following tables summarize key quantitative data related to the synthesis and use of this compound.

| Parameter | Value |

| Synthesis Yield of 5'-O-DMT-2'-O-TBS-Uridine | 96.0% |

| Selectivity (2'-O-TBS vs. 3'-O-TBS) | 98.7:1.3 |

| Purity | >97% |

| Molecular Formula | C36H44N2O8Si |

| Molecular Weight | 660.83 g/mol |

Table 1: Synthesis and Properties of this compound

The coupling efficiency of each step in solid-phase synthesis has a multiplicative effect on the overall yield of the full-length oligonucleotide. Even small differences in coupling efficiency can lead to a significant reduction in the final product, especially for longer RNA sequences.

| Activator | Typical Concentration | Coupling Time (minutes) | Average Stepwise Yield (%) |

| 1H-Tetrazole | 0.45 M | 10-15 | >98[2] |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 6-10 | >99[3] |

| 5-Benzylmercapto-1H-tetrazole (BMT) | 0.25 M | 3 | >99[2] |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 6-10 | >99[3] |

Table 2: Comparison of Activators for Coupling of 2'-TBDMS Protected RNA Phosphoramidites

| Oligonucleotide Length | 98.5% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 74.8% | 82.6% | 90.8% |

| 50-mer | 46.8% | 60.5% | 77.9% |

| 100-mer | 21.9% | 36.6% | 60.6% |

Table 3: Impact of Coupling Efficiency on the Theoretical Overall Yield of Full-Length Product (Calculated as: Yield = (Coupling Efficiency)^(Number of couplings))[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase RNA synthesis.

Synthesis of 5'-O-DMT-2'-O-TBS-Uridine

This protocol describes a highly effective method to selectively produce 5'-O-DMT-2'-O-TBS-Uridine using a small organic catalyst, which avoids the need for a more complex protection/deprotection strategy to differentiate the 2'- and 3'-hydroxyl groups.

Materials:

-

5′-O-DMTr-Uridine

-

Organic catalyst (as described in Blaisdell et al., 2013)

-

N,N-diisopropylethylamine hydrochloride (DIPEA·HCl)

-

N,N-diisopropylethylamine (DIPEA)

-

tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Dichloromethane (CH2Cl2)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a glove box, place 5′-O-DMTr-Uridine (3.0 mmol), the organic catalyst (0.3 mmol), and DIPEA·HCl (0.03 mmol) in a 10 mL round-bottom flask.

-

Add anhydrous THF (2.0 mL) by syringe and seal the flask.

-

Remove the flask from the glove box and add DIPEA (4.5 mmol) and a solution of TBDMS-Cl (6.0 mmol) in anhydrous THF (1.0 mL).

-

Allow the reaction to stir for 24 hours at room temperature.

-

To quench the reaction, add DIPEA (3.0 mmol) and methanol (6.0 mmol) and stir for 1 minute.

-

Remove the resulting salt by passing the reaction mixture through a small pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate using a rotary evaporator.

-

Dissolve the crude material in a minimal amount of CH2Cl2.

-

Purify the product by silica gel column chromatography. Elute with 30% ethyl acetate in hexane to remove byproducts, followed by a gradient of 1–5% methanol in CH2Cl2 to elute the desired product.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain 5'-O-DMT-2'-O-TBS-Uridine as a white foam.

Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides using 2'-TBDMS protected phosphoramidites follows a cyclical four-step process for each nucleotide addition.

Materials:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

-

This compound phosphoramidite

-

Detritylation solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)

-

Activator solution: e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile (B52724)

-

Capping solution A: Acetic anhydride/Pyridine/THF

-

Capping solution B: 16% N-Methylimidazole/THF

-

Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water

-

Anhydrous acetonitrile

Procedure:

-

Detritylation: The CPG column is washed with the detritylation solution to remove the 5'-DMT group from the support-bound nucleoside, exposing the 5'-hydroxyl group. The orange color of the cleaved DMT cation can be monitored to assess the coupling efficiency of the previous cycle. The column is then washed with anhydrous acetonitrile to remove the acid.

-

Coupling: The this compound phosphoramidite and the activator solution are delivered simultaneously to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite (B83602) triester linkage. A coupling time of 6-10 minutes is typically employed.[3]

-

Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutants (n-1 sequences) in the final product.

-

Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage to a more stable pentavalent phosphotriester.

-

Washing: The column is washed extensively with anhydrous acetonitrile between each step to remove excess reagents and byproducts. This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Deprotection of the Synthesized RNA Oligonucleotide

Following the completion of the solid-phase synthesis, a two-step deprotection process is required to yield the final, unmodified RNA oligonucleotide.

Step 1: Cleavage from Solid Support and Removal of Base and Phosphate (B84403) Protecting Groups

Materials:

-

Ammonia/methylamine (AMA) solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine)

-

Ethanol

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add the AMA solution to the vial.

-

Heat the vial at 65°C for 10-15 minutes. This cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.

-

Collect the supernatant containing the partially deprotected RNA. Wash the solid support with an ethanol/water mixture and combine the washings with the supernatant.

-

Evaporate the solution to dryness.

Step 2: Removal of the 2'-O-TBDMS Protecting Groups

Materials:

-

Triethylamine tris(hydrofluoride) (TEA·3HF)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA)

-

Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer)

Procedure:

-

Dissolve the dried, partially deprotected RNA pellet in anhydrous DMSO. Gentle heating at 65°C for 5 minutes may be necessary.

-

Add TEA to the DMSO/RNA solution and mix gently.

-

Add TEA·3HF to the solution and heat the mixture at 65°C for 2.5 hours.

-

Cool the reaction mixture on ice and quench the reaction by adding an appropriate quenching buffer.

-

The fully deprotected RNA can then be desalted and purified using methods such as HPLC or gel electrophoresis.

Visualizations

The following diagrams illustrate the key structures and workflows described in this guide.

Caption: Structure of this compound.

Caption: Solid-Phase RNA Synthesis Cycle.

Caption: Two-Step Deprotection of Synthesized RNA.

References

The Gatekeepers of Nucleoside Chemistry: An In-depth Technical Guide to DMT and TBDMS Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleoside chemistry, particularly in the synthesis of oligonucleotides for therapeutic and research applications, the precise and controlled manipulation of reactive functional groups is paramount. Protecting groups serve as temporary shields, selectively masking hydroxyl groups to direct reactions to the desired position and prevent unwanted side reactions. Among the arsenal (B13267) of protecting groups available, the 4,4'-dimethoxytrityl (DMT) and the tert-butyldimethylsilyl (TBDMS) groups have emerged as indispensable tools, each with unique properties and applications.

This technical guide provides a comprehensive overview of the DMT and TBDMS protecting groups, detailing their mechanisms of action, experimental protocols for their use, and a comparative analysis of their key characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize these protecting groups in their synthetic strategies.

The 4,4'-Dimethoxytrityl (DMT) Group: A Bulwark for 5'-Hydroxyl Protection

The 4,4'-dimethoxytrityl (DMT) group is a cornerstone of solid-phase oligonucleotide synthesis, primarily employed for the protection of the 5'-primary hydroxyl group of nucleosides. Its bulky nature provides excellent steric hindrance, preferentially directing its attachment to the less sterically hindered 5'-position over the 3'- or 2'-hydroxyls.

Mechanism of 5'-Hydroxyl Protection

The protection of a nucleoside's 5'-hydroxyl group with DMT is typically achieved by reacting the nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine (B92270). The reaction proceeds via a nucleophilic attack of the 5'-hydroxyl group on the carbocation generated from DMT-Cl.

Data Presentation: DMT Protection

The efficiency of the 5'-O-DMT protection reaction is crucial for the overall yield of subsequent synthetic steps. The following table summarizes typical reaction conditions and yields for the protection of common deoxynucleosides.

| Nucleoside | Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Thymidine (B127349) (T) | DMT-Cl | Pyridine | Pyridine | 2 - 4 | Room Temp | >90 |

| 2'-Deoxyadenosine (dA) | DMT-Cl | Pyridine | Pyridine | 3 - 6 | Room Temp | 80 - 90 |

| 2'-Deoxycytidine (dC) | DMT-Cl | Pyridine | Pyridine | 3 - 6 | Room Temp | 85 - 95 |

| 2'-Deoxyguanosine (dG) | DMT-Cl | Pyridine | Pyridine | 4 - 8 | Room Temp | 75 - 85 |

Experimental Protocol: 5'-O-DMT Protection of Thymidine

Materials:

-

Thymidine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve thymidine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add DMT-Cl (1.1 - 1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a few milliliters of cold methanol.

-

Remove the pyridine by rotary evaporation.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the 5'-O-DMT-thymidine as a white foam.

Mechanism of Deprotection

A key advantage of the DMT group is its lability under mild acidic conditions. In solid-phase oligonucleotide synthesis, this is typically achieved using a solution of a haloacetic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane. The deprotection reaction proceeds rapidly and quantitatively, generating a stable, bright orange dimethoxytrityl cation, which can be quantified spectrophotometrically to monitor the efficiency of each coupling cycle.

Data Presentation: DMT Deprotection

The detritylation step in solid-phase synthesis is a critical checkpoint for monitoring the efficiency of the preceding coupling reaction.

| Reagent | Solvent | Time | Efficiency | Monitoring |

| 3% Trichloroacetic Acid (TCA) | Dichloromethane (DCM) | 1 - 3 min | >99% | UV-Vis at ~495 nm |

| 3% Dichloroacetic Acid (DCA) | Dichloromethane (DCM) | 2 - 5 min | >99% | UV-Vis at ~495 nm |

Experimental Protocol: DMT Deprotection in Solid-Phase Synthesis

Materials:

-

Controlled pore glass (CPG) solid support with 5'-O-DMT-nucleoside attached

-

Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

-

Acetonitrile (B52724) (synthesis grade)

Procedure (within an automated DNA/RNA synthesizer):

-

The synthesis column containing the solid support is washed with acetonitrile.

-

The deblocking solution (3% TCA in DCM) is passed through the column for a predetermined time (typically 60-180 seconds). The eluent, containing the orange DMT cation, is collected.

-

The absorbance of the collected eluent is measured at approximately 495 nm to quantify the amount of DMT cation released, which directly correlates to the coupling efficiency of the previous cycle.

-

The solid support is thoroughly washed with acetonitrile to remove all traces of the acid before the next coupling step.

The tert-Butyldimethylsilyl (TBDMS) Group: A Versatile Guardian for Hydroxyls

The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely used silyl (B83357) ether protecting group for hydroxyl functions. In nucleoside chemistry, it is particularly valuable for the protection of the 2'-hydroxyl group in ribonucleosides, a crucial step in RNA synthesis. Its stability under a wide range of reaction conditions, coupled with its selective removal using fluoride (B91410) ions, makes it an excellent orthogonal protecting group to the acid-labile DMT group.

Mechanism of Hydroxyl Protection

The introduction of the TBDMS group is typically achieved by reacting the nucleoside with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a catalyst, most commonly imidazole (B134444), in an aprotic polar solvent such as N,N-dimethylformamide (DMF). Imidazole acts as both a base and a catalyst, activating the TBDMS-Cl.

Data Presentation: TBDMS Protection

The regioselectivity of the 2'-O-silylation of ribonucleosides can be influenced by reaction conditions. The following table provides typical conditions and yields for the 2'-O-TBDMS protection of common ribonucleosides.

| Ribonucleoside | Reagent | Catalyst | Solvent | Time (h) | Temperature (°C) | 2'-O-TBDMS Yield (%) |

| Uridine (B1682114) (U) | TBDMS-Cl | Imidazole | DMF | 12 - 18 | Room Temp | 70 - 85 |

| Cytidine (C) | TBDMS-Cl | Imidazole | DMF | 12 - 18 | Room Temp | 65 - 80 |

| Adenosine (A) | TBDMS-Cl | Imidazole | DMF | 12 - 18 | Room Temp | 60 - 75 |

| Guanosine (G) | TBDMS-Cl | Imidazole | DMF | 18 - 24 | Room Temp | 50 - 65 |

Note: The reaction often produces a mixture of 2'- and 3'-isomers, as well as bis-silylated products, requiring careful chromatographic separation.

Experimental Protocol: 2'-O-TBDMS Protection of Uridine

Materials:

-

Uridine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve uridine (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add TBDMS-Cl (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 12-18 hours, monitoring its progress by TLC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to separate the desired 2'-O-TBDMS-uridine from other isomers and byproducts.

Mechanism of Deprotection

The silicon-oxygen bond of the TBDMS ether is susceptible to cleavage by fluoride ions due to the high strength of the resulting silicon-fluoride bond. The most common reagent for this purpose is tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent such as tetrahydrofuran (B95107) (THF). Triethylamine trihydrofluoride (TEA·3HF) is another effective reagent, often offering faster reaction times and easier workup.[1]

Data Presentation: TBDMS Deprotection

The choice of deprotection reagent and conditions can significantly impact the yield and purity of the final RNA product.

| Reagent | Solvent | Time | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1M TBAF | THF | 12 - 24 h | Room Temp | Variable, often >80 | | TEA·3HF | Neat or NMP/DMSO | 1 - 4 h | 65 | High, often >90 |

Note: The efficiency of TBAF deprotection can be sensitive to water content. TEA·3HF is generally less sensitive to moisture and can provide more consistent results.[2]

Experimental Protocol: TBDMS Deprotection in RNA Synthesis

Materials:

-

Crude, fully protected oligoribonucleotide (cleaved from solid support and base-deprotected)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1.5 M ammonium (B1175870) bicarbonate)

-

Desalting column

Procedure:

-

Dissolve the dried crude oligoribonucleotide in anhydrous NMP or DMSO.

-

Add TEA·3HF (e.g., a mixture of NMP, TEA, and TEA·3HF) to the solution.

-

Heat the reaction mixture at 65 °C for 1.5 - 4 hours.

-

Cool the reaction to room temperature and quench by adding the quenching buffer.

-

Desalt the resulting solution using a desalting column to remove the fluoride salts and other small molecules.

-

The fully deprotected oligoribonucleotide is then typically purified by HPLC or gel electrophoresis.

Comparative Analysis and Strategic Application

The distinct chemical properties of the DMT and TBDMS groups allow for their orthogonal use in complex synthetic schemes, most notably in the automated synthesis of RNA.

Oligonucleotide Synthesis Workflow

The following diagram illustrates the logical workflow of a single cycle in solid-phase RNA synthesis, highlighting the sequential use and removal of the DMT and the stability of the TBDMS group during the detritylation step.

References

An In-depth Technical Guide to 5'-O-DMT-2'-TBDMS-Uridine (CAS number 81246-80-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-O-DMT-2'-TBDMS-Uridine, a crucial protected nucleoside for the chemical synthesis of ribonucleic acid (RNA). With the CAS number 81246-80-2, this compound is a cornerstone in the production of therapeutic oligonucleotides, including siRNA, antisense oligonucleotides, and aptamers. This document details the physicochemical properties, synthesis, and applications of this compound, offering in-depth experimental protocols and visual workflows to support researchers and professionals in drug development and nucleic acid chemistry.

Core Data Summary

This compound is a chemically modified ribonucleoside designed for solid-phase oligonucleotide synthesis. The dimethoxytrityl (DMT) group at the 5'-position and the tert-butyldimethylsilyl (TBDMS) group at the 2'-position provide orthogonal protection, enabling the controlled, sequential addition of nucleotides to a growing RNA chain.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 81246-80-2 | |

| Molecular Formula | C₃₆H₄₄N₂O₈Si | |

| Molecular Weight | 660.83 g/mol | |

| Appearance | White to light yellow solid/foamy solid | |

| Solubility | Soluble in DMSO (100 mg/mL) and other organic solvents like THF and acetonitrile. | |

| Storage | Store at 2-8°C, protected from light. In solvent, stable for 6 months at -80°C and 1 month at -20°C. |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 9.28 (br s, 1H), 7.94 (d, 1H, J = 8.5), 7.38 (d, 1H, J = 7.0), 7.32-7.23 (m, 7H), 6.85 (d, 1H, J = 9.0), 5.96 (d, 1H, J = 3.0), 5.30 (d, 1H, J = 8.5), 4.37-4.34 (m, 2H), 4.11-4.10 (m, 1H), 3.80 (s, 6H), 3.54-3.48 (m, 2H), 2.59 (d, 1H, J = 6.0), 0.93 (s, 9H), 0.19 (s, 3H), 0.16 (s, 3H). | |

| ¹³C NMR (125 MHz, acetone-d₆) | δ 170.3, 162.6, 162.2, 158.8(2C), 154.7, 144.7, 144.6, 135.8, 135.6, 130.1, 130.0, 128.2, 127.9, 126.9, 113.2, 95.4, 91.4, 86.7, 82.2, 68.8, 54.7, 25.4, 23.9, 17.9, -5.2, -5.5. | |

| High-Resolution Mass Spectrometry (HRMS) (DART-ESI+) | Calculated for C₃₈H₄₈N₃O₈Si: [M+H]⁺: 702.32052, found: 702.32190. |

Synthesis and Purification

The synthesis of this compound involves the selective protection of the hydroxyl groups of the uridine (B1682114) nucleoside. A common and efficient method utilizes an organocatalyst for the site-selective silylation of the 2'-hydroxyl group after the 5'-hydroxyl group has been protected with a DMT group.

Physical and chemical properties of 5'-O-DMT-2'-TBDMS-Uridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)uridine (5'-O-DMT-2'-TBDMS-Uridine), a key building block in the chemical synthesis of RNA oligonucleotides. This document details its structural characteristics, physicochemical properties, and provides relevant experimental protocols for its use.

Core Properties and Specifications

This compound is a modified ribonucleoside derivative where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group.[1] These protecting groups are crucial for directing the regioselective formation of phosphodiester bonds during solid-phase oligonucleotide synthesis.[1][2] The DMT group allows for the monitoring of coupling efficiency and facilitates purification, while the TBDMS group prevents unwanted side reactions at the 2'-position.[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₄₄N₂O₈Si | [3][4][5][6] |

| Molecular Weight | 660.83 g/mol | [3][4][5][6] |

| CAS Number | 81246-80-2 | [3][4][5] |

| Appearance | White to off-white solid | [7] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Soluble in DMSO (≥100 mg/mL), and a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥2.5 mg/mL). Also soluble in a mixture of 10% DMSO and 90% Corn Oil (≥2.5 mg/mL). | [3][4][6] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Protect from light and moisture. | [3][4][7] |

Role in Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite (B1245037) method of RNA synthesis. Its structure is designed for sequential addition to a growing oligonucleotide chain on a solid support.

The general workflow for incorporating a this compound monomer into an RNA sequence is depicted below. This cycle is repeated for each nucleotide addition.

Experimental Protocols

Synthesis of this compound

A highly effective method for the selective synthesis of 5'-O-DMT-2'-O-TBDMS-ribonucleosides utilizes an organic catalyst to avoid complex protection/deprotection strategies.[2]

Materials:

-

5′-O-DMTr-Uridine

-

Organic catalyst (as described in the reference)[2]

-

N,N-diisopropylethylamine (DIPEA)

-

tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a glove box, combine 5′-O-DMTr-Uridine (1.0 eq), the organic catalyst (0.1 eq), and N,N-diisopropylethylamine hydrochloride (0.01 eq) in an oven-dried round-bottom flask.[2]

-

Add anhydrous THF via syringe and seal the flask.[2]

-

Remove the flask from the glove box and add DIPEA (1.5 eq) and a solution of TBDMS-Cl (2.0 eq) in anhydrous THF.[2]

-

Stir the reaction at room temperature for 24 hours.[2]

-

Quench the reaction by adding DIPEA (1.0 eq) and methanol (2.0 eq) and stir for 1 minute.[2]

-

Filter the mixture through a pad of silica gel using ethyl acetate (B1210297) to remove salts.[2]

-

Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-2'-O-TBDMS-Uridine.[2]

The logical flow for the selective silylation is outlined in the diagram below.

Deprotection of TBDMS and DMT Groups in Oligonucleotide Synthesis

Following the completion of RNA synthesis, the protecting groups must be removed to yield the final, functional RNA molecule.

3.2.1. Base and Phosphate (B84403) Protecting Group Removal

-

The solid support is typically treated with a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) for 10 minutes at 65°C or with ethanolic ammonium hydroxide for 4-17 hours at room temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[8]

3.2.2. 2'-O-TBDMS Group Removal

-

After cleavage and base deprotection, the dried oligonucleotide is resuspended in anhydrous DMSO.

-

Triethylamine (B128534) trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C for 2.5 hours to remove the 2'-TBDMS groups.[8]

-

For DMT-on purification, triethylamine (TEA) is added to the reaction mixture to prevent the removal of the 5'-DMT group.

3.2.3. 5'-O-DMT Group Removal (for DMT-off oligonucleotides)

-

If the DMT group was retained for purification, it is removed after purification by treating the oligonucleotide with 80% acetic acid for 20 minutes.

The deprotection and purification workflow is illustrated below.

Conclusion

This compound is an indispensable component in the chemical synthesis of RNA. Its carefully designed protecting groups enable the precise and efficient construction of RNA oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. Understanding its properties and the protocols for its use is fundamental for any scientist working in the field of nucleic acid chemistry and drug development.

References

- 1. Cas 81246-80-2,this compound | lookchem [lookchem.com]

- 2. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound | C36H44N2O8Si | CID 11017778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glenresearch.com [glenresearch.com]

The Gatekeeper of RNA Synthesis: An In-depth Technical Guide to Phosphoramidite Chemistry Utilizing TBDMS Protection

For Researchers, Scientists, and Drug Development Professionals

The precise chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, diagnostics, and the development of therapeutic agents. Phosphoramidite (B1245037) chemistry, a highly efficient and automatable method, stands as the gold standard for this purpose. In the synthesis of RNA, the presence of the 2'-hydroxyl group on the ribose sugar presents a unique challenge, necessitating the use of a robust protecting group to prevent unwanted side reactions. The tert-butyldimethylsilyl (TBDMS) group has long been a cornerstone for 2'-hydroxyl protection, enabling the successful synthesis of RNA oligonucleotides for a myriad of applications.

This technical guide provides a comprehensive overview of phosphoramidite chemistry with a specific focus on the use of the TBDMS protecting group. It delves into the core principles of the synthesis cycle, offers detailed experimental protocols, presents quantitative data for critical parameters, and visualizes key pathways and workflows.

Core Principles of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The synthesis proceeds in the 3' to 5' direction and is characterized by four key steps:

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[1][2]

-

Coupling: The next nucleoside, in the form of a phosphoramidite monomer with a TBDMS-protected 2'-hydroxyl group, is activated by a catalyst, typically a weak acid like tetrazole or its derivatives. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[1][]

-

Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any unreacted 5'-hydroxyl groups are irreversibly blocked or "capped," typically through acetylation.[1]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester, completing the nucleotide addition cycle.[1]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

The Role of TBDMS as a 2'-Hydroxyl Protecting Group

The 2'-hydroxyl group of ribonucleosides is highly reactive and, if left unprotected, can interfere with the desired 3'-to-5' phosphodiester bond formation during synthesis. The TBDMS group serves as a temporary shield for this reactive site, ensuring the fidelity of the oligonucleotide chain elongation.

Advantages of TBDMS Protection:

-

Robustness: The TBDMS group is stable under the various reaction conditions encountered during the multiple cycles of solid-phase synthesis.[4]

-

Commercial Availability: A wide range of TBDMS-protected ribonucleoside phosphoramidites are commercially available, facilitating their widespread use.[4]

-

Established Protocols: Decades of use have led to well-established and optimized protocols for both the introduction and removal of the TBDMS group.[4]

Disadvantages of TBDMS Protection:

-

Steric Hindrance: The bulkiness of the TBDMS group can impede the coupling reaction, sometimes leading to lower coupling efficiencies and requiring longer reaction times, especially for the synthesis of long RNA sequences.[4]

-

Potential for Silyl Migration: Under certain conditions, the TBDMS group can migrate from the 2'-hydroxyl to the 3'-hydroxyl position, which can lead to the formation of non-natural 2'-5' phosphodiester linkages.[4]

-

Harsh Deprotection Conditions: Removal of the TBDMS group typically requires the use of fluoride (B91410) reagents, which can be harsh and may not be compatible with certain sensitive modifications on the oligonucleotide.[4]

Quantitative Data on Synthesis and Deprotection

The choice of protecting groups and reagents significantly impacts the efficiency and outcome of oligonucleotide synthesis. The following tables provide a summary of quantitative data for key parameters.

Table 1: Comparison of 2'-Hydroxyl Protecting Groups

| Protecting Group | Coupling Time (1.0 µmol scale) | Average Coupling Efficiency | Crude Purity (100mer) |

| 2'-TBDMS | 6 minutes | ~98.5% | 27% |

| 2'-TOM (alternative) | 2.5 minutes | >99% | 33% |

Data suggests that the TOM protecting group can offer shorter coupling times and higher coupling efficiencies, leading to a higher crude purity of the final oligonucleotide product, particularly for longer sequences.[4]

Table 2: Comparison of Deprotection Reagents for TBDMS Removal

| Reagent | Typical Conditions | Key Considerations |

| Tetrabutylammonium fluoride (TBAF) | Room temperature to 65°C | Highly sensitive to moisture; can lead to substrate decomposition with prolonged exposure. |

| Triethylamine trihydrofluoride (TEA·3HF) | 65°C | Less basic and relatively insensitive to moisture, offering a more robust and reliable deprotection. |

TEA·3HF is often preferred for its efficiency and tolerance to moisture, providing a more reliable deprotection of the TBDMS group.

Experimental Protocols

Protocol 1: Solid-Phase RNA Synthesis Cycle using TBDMS-Protected Phosphoramidites

This protocol outlines a single cycle of automated solid-phase RNA synthesis.

-

Detritylation:

-

Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Procedure: The solid support is washed with the TCA solution to remove the 5'-DMT group, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile (B52724) to remove the acid and any residual water.[4]

-

-

Coupling:

-

Reagents:

-

2'-TBDMS protected ribonucleoside phosphoramidite (0.1 M in anhydrous acetonitrile).

-

Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), 0.25 M in anhydrous acetonitrile).

-

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling reaction is allowed to proceed for a predetermined time (typically 2-10 minutes for TBDMS-protected monomers). The column is then washed with anhydrous acetonitrile.[4][5]

-

-

Capping:

-

Reagents:

-

Capping Reagent A (e.g., Acetic anhydride/Pyridine/THF).

-

Capping Reagent B (e.g., N-Methylimidazole/THF).

-

-

Procedure: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with anhydrous acetonitrile.

-

-

Oxidation:

-

Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Procedure: The oxidizing reagent is delivered to the column to convert the phosphite triester to a stable phosphate triester. The column is then washed with anhydrous acetonitrile.

-

This cycle is repeated for each subsequent nucleotide addition.

Protocol 2: Deprotection and Cleavage of TBDMS-Synthesized RNA

This is a two-step process to remove all protecting groups and cleave the oligonucleotide from the solid support.

Step 1: Cleavage and Base/Phosphate Deprotection

-

Reagent: A 1:1 (v/v) mixture of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).[4]

-

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add the AMA solution to the vial.

-

Heat the sealed vial at 65°C for 15-30 minutes.

-

Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness using a centrifugal evaporator.

-

Step 2: 2'-O-TBDMS Group Removal

-

Reagents:

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Triethylamine trihydrofluoride (TEA·3HF).

-

-

Procedure:

-

Redissolve the dried oligonucleotide pellet in anhydrous DMF or DMSO.

-

Add TEA·3HF to the solution.

-

Heat the mixture at 65°C for 2.5 hours.

-

Quench the reaction by adding a suitable quenching buffer (e.g., 1.5 M ammonium bicarbonate).

-

The fully deprotected RNA is now ready for purification.[4]

-

Protocol 3: Purification by Reversed-Phase HPLC (Trityl-on)

This protocol is suitable for the purification of oligonucleotides synthesized with the final 5'-DMT group intact ("Trityl-on").

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phases:

-

Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

-

Buffer B: Acetonitrile.

-

-

Procedure:

-

Dissolve the crude, deprotected oligonucleotide in Buffer A.

-

Inject the sample onto the equilibrated HPLC column.

-

Elute the oligonucleotide using a linear gradient of Buffer B. The DMT-on product, being more hydrophobic, will have a longer retention time than the failure sequences.

-

Collect the fraction corresponding to the major peak (the DMT-on product).

-

Evaporate the collected fraction to dryness.

-

To remove the DMT group, treat the dried product with 80% acetic acid for 15-30 minutes, then evaporate the acid.

-

Desalt the final product using a suitable method like ethanol (B145695) precipitation or a desalting column.[6]

-

Visualizations of Key Processes

Solid-Phase Oligonucleotide Synthesis Cycle.

TBDMS Protection and Deprotection Chemistry.

Overall Experimental Workflow for RNA Synthesis.

References

A Deep Dive into 2'-O-TBDMS Protected Ribonucleosides: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals navigating the complexities of synthetic RNA, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity oligonucleotides. Among the arsenal (B13267) of available options, the 2'-O-tert-butyldimethylsilyl (TBDMS) group has long stood as a cornerstone in solid-phase RNA synthesis. This in-depth technical guide explores the key features of 2'-O-TBDMS protected ribonucleosides, offering a comprehensive overview of their synthesis, application, and deprotection, complete with detailed experimental protocols and comparative data.

The tert-butyldimethylsilyl (TBDMS) group is a robust silicon-based protecting group widely employed to shield the 2'-hydroxyl function of ribonucleosides during the iterative process of oligonucleotide synthesis. Its stability under various reaction conditions, coupled with its selective removal, has cemented its role in the production of RNA molecules for a myriad of research and therapeutic applications.

Core Features and Performance Metrics

The utility of 2'-O-TBDMS protected ribonucleosides is best understood through a quantitative lens, especially when compared to alternative protecting groups such as 2'-O-[(triisopropylsilyl)oxy]methyl (TOM). The choice between these groups can significantly impact the efficiency and outcome of RNA synthesis, particularly for long sequences.

| Performance Metric | 2'-O-TBDMS | 2'-O-TOM | Source(s) |

| Average Coupling Efficiency | 98.5–99% | >99% | [1] |

| Typical Coupling Time | Up to 6 minutes | ~2.5 minutes | [1][2] |

| Extrapolated Crude Purity (100mer) | 27% | 33% | [1] |

The steric bulk of the TBDMS group can present a challenge, leading to slightly lower coupling efficiencies and necessitating longer coupling times compared to the less sterically hindered TOM group.[1][2] This difference, while seemingly small, has a cumulative effect on the synthesis of long RNA molecules, impacting the overall yield of the full-length product.[2]

The Synthetic Workflow: From Protection to Deprotection

The journey of a 2'-O-TBDMS protected ribonucleoside through solid-phase RNA synthesis involves a cyclical four-step process, followed by a crucial two-step deprotection procedure.

A critical aspect of using 2'-O-TBDMS protection is the potential for 2' to 3' silyl (B83357) migration under basic conditions. This isomerization can lead to the formation of non-biological 2'-5' phosphodiester linkages, compromising the integrity and function of the final RNA product.[1][3] Careful control of deprotection conditions is therefore essential.

Experimental Protocols

Protocol 1: Synthesis of 2'-O-TBDMS Protected Ribonucleosides

An efficient method for the synthesis of 2'-O-substituted ribonucleosides involves the use of a di-t-butylsilylene group for the simultaneous protection of the 3'- and 5'-hydroxyl functions.

-

Di-t-butylsilylene Protection: React the starting ribonucleoside with di-t-butylsilyl dichloride to form a cyclic silyl ether protecting the 3' and 5' hydroxyl groups.

-

2'-O-Silylation: Introduce the TBDMS group at the free 2'-hydroxyl position using tert-butyldimethylsilyl chloride (TBDMSCl).

-

Base Protection: Introduce a suitable protecting group on the base moiety.

-

Removal of Cyclic Silyl Protection: Selectively remove the di-t-butylsilylene group to yield the 2'-O-TBDMS protected ribonucleoside.

Protocol 2: Solid-Phase RNA Synthesis using 2'-O-TBDMS Phosphoramidites

The following protocol outlines a single cycle of solid-phase RNA synthesis on an automated synthesizer.[4]

-

Detritylation:

-

Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).

-

Procedure: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the acidic solution to expose the free 5'-hydroxyl group. The column is then washed with acetonitrile.

-

-

Coupling:

-

Reagents: 2'-TBDMS protected ribonucleoside phosphoramidite (0.1 M in acetonitrile), Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole (BMT), 0.25 M in acetonitrile).

-

Procedure: The phosphoramidite and activator are delivered to the synthesis column. The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is up to 6 minutes.[1]

-

-

Capping:

-

Reagents: Capping Reagent A (e.g., Acetic anhydride/Pyridine/THF) and Capping Reagent B (e.g., N-Methylimidazole/THF).

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

-

Oxidation:

-

Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Procedure: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.

-

This cycle is repeated for each nucleotide to be added to the sequence.

Protocol 3: Deprotection of 2'-O-TBDMS Group

The removal of the TBDMS group is a critical final step. Two common reagents for this purpose are tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and triethylamine (B128534) trihydrofluoride (TEA·3HF). TEA·3HF is often preferred due to its lower sensitivity to moisture and potentially faster reaction times.

Using Triethylamine Trihydrofluoride (TEA·3HF):

-

Cleavage and Base/Phosphate Deprotection:

-

Treat the solid support with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (1:1, v/v) at 65°C for 10-15 minutes.

-

Collect the solution and dry the oligonucleotide.

-

-

2'-TBDMS Deprotection (for DMT-off oligonucleotides):

-

Dissolve the dried oligonucleotide pellet in 100 µL of anhydrous DMSO. Gentle heating at 65°C for about 5 minutes may be necessary.

-

Add 125 µL of triethylamine trihydrofluoride, mix well, and heat to 65°C for 2.5 hours.

-

-

2'-TBDMS Deprotection (for DMT-on oligonucleotides):

-

Dissolve the dried oligonucleotide pellet in 115 µL of anhydrous DMSO.

-

Add 60 µL of triethylamine (TEA) to the solution and mix gently.

-

Add 75 µL of triethylamine trihydrofluoride and heat the mixture at 65°C for 2.5 hours.

-

-

Quenching and Desalting:

-

Cool the reaction mixture.

-

For precipitation, add 25 µL of 3M Sodium Acetate (B1210297) and 1 mL of butanol, vortex, and cool at -70°C for 30 minutes. Centrifuge to pellet the deprotected oligonucleotide.

-

Alternatively, for cartridge purification, add 1.75 mL of a suitable quenching buffer and proceed with the cartridge protocol.

-

Using Tetrabutylammonium Fluoride (TBAF): [5]

-

Preparation: Ensure the oligonucleotide has been cleaved from the support and the base and phosphate protecting groups have been removed. The dried oligonucleotide pellet is used as the starting material.

-

TBAF Treatment: Dissolve the dried oligonucleotide in a 1 M solution of TBAF in THF.

-

Incubation: Incubate the reaction mixture at room temperature for 12-24 hours.

-

Quenching: Quench the reaction by adding a suitable buffer, such as 1 M triethylammonium (B8662869) acetate (TEAA).

-

Desalting: Remove the excess TBAF and salts using a desalting column or by ethanol (B145695) precipitation.

It is crucial to use anhydrous TBAF, as water can significantly reduce its efficacy.[6]

Conclusion

2'-O-TBDMS protected ribonucleosides remain a vital tool in the synthesis of RNA oligonucleotides. Their robustness and the wealth of established protocols make them a reliable choice for many applications. However, researchers must be cognizant of their limitations, particularly the steric hindrance that can affect coupling efficiency and the potential for silyl migration. For the synthesis of long or complex RNA molecules, alternative protecting groups like TOM may offer advantages. By carefully considering the specific requirements of their synthesis and adhering to optimized protocols for both the synthesis cycle and deprotection, scientists can successfully leverage the power of 2'-O-TBDMS chemistry to advance their research and development goals.

References

5'-O-DMT-2'-TBDMS-Uridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5'-O-DMT-2'-TBDMS-Uridine, a critical building block in the chemical synthesis of oligonucleotides. This document outlines its chemical properties, its central role in solid-phase RNA synthesis, and a detailed experimental protocol for its application.

Core Compound Data

This compound is a modified uridine (B1682114) nucleoside that is strategically protected for use in automated oligonucleotide synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile, allowing for controlled deprotection and chain elongation. The 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group, a bulky silyl (B83357) ether that is stable to the conditions of the synthesis cycle but can be removed during the final deprotection steps.

| Property | Value |

| Molecular Formula | C36H44N2O8Si[1][2][3][4][5] |

| Molecular Weight | 660.83 g/mol [1][4][6][7] |

| Alternate Molecular Weight | 660.82866 g/mol [2][5] |

| Primary Application | Oligonucleotide Synthesis[4][6][7] |

Role in Oligonucleotide Synthesis

This compound is a key monomer used in the phosphoramidite (B1245037) method for solid-phase synthesis of RNA.[1][2][6] This method allows for the efficient, automated, and sequential addition of nucleotides to a growing RNA chain that is covalently attached to a solid support. The protecting groups (DMT and TBDMS) are essential for ensuring that the coupling reactions occur specifically at the desired positions, preventing unwanted side reactions and the formation of branched oligonucleotides.

The synthesis cycle, illustrated in the workflow diagram below, is a four-step process that is repeated for each nucleotide added to the sequence.

Experimental Protocol: Solid-Phase RNA Synthesis

The following is a generalized protocol for the incorporation of a this compound monomer into an oligonucleotide sequence using an automated synthesizer. All reagents should be anhydrous and of synthesis grade.

1. Synthesis Cycle:

The automated synthesis follows a four-step cycle for each nucleotide addition:

-

Step 1: Detritylation: The acid-labile 5'-DMT protecting group is removed from the support-bound nucleoside (or the growing oligonucleotide chain) to expose the 5'-hydroxyl group. This is typically achieved by treating the support with a solution of an acid, such as dichloroacetic acid in an appropriate solvent.

-

Step 2: Coupling: The this compound phosphoramidite is activated and then reacts with the free 5'-hydroxyl group of the support-bound chain. This reaction forms a phosphite triester linkage.

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

-

Step 4: Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This cycle is repeated until the desired RNA sequence is fully assembled.

2. Cleavage and Deprotection:

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the various protecting groups (from the nucleobases, phosphate (B84403) backbone, and the 2'-hydroxyls) are removed. The specific deprotection strategy will depend on the other protecting groups used in the synthesis. The TBDMS group is typically removed using a fluoride (B91410) reagent, such as triethylamine (B128534) tris(hydrofluoride).

3. Purification:

The crude RNA product is then purified to remove any truncated sequences or other impurities. Common purification techniques include high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).

References

- 1. kulturkaufhaus.de [kulturkaufhaus.de]

- 2. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. usp.org [usp.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Incorporation of 5'-O-DMT-2'-TBDMS-Uridine into RNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the automated solid-phase synthesis of RNA oligonucleotides incorporating 5'-O-DMT-2'-TBDMS-Uridine. The use of the tert-butyldimethylsilyl (TBDMS) group for the protection of the 2'-hydroxyl of the ribose is a well-established and widely utilized strategy in RNA synthesis.[1][2] This document outlines the synthesis cycle, deprotection procedures, and purification methods, supported by quantitative data and a detailed experimental workflow.

Overview of Solid-Phase RNA Synthesis

The synthesis of RNA oligonucleotides on a solid support follows a cyclical four-step process for each nucleotide addition, known as the phosphoramidite (B1245037) method.[1][3] This method is adapted for RNA synthesis with the critical inclusion of a protecting group for the 2'-hydroxyl of the ribose to prevent unwanted side reactions.

The key steps in each synthesis cycle are:

-

Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group to expose the 5'-hydroxyl group for the subsequent coupling reaction.[1]

-

Coupling: Activation of the this compound phosphoramidite and its reaction with the free 5'-hydroxyl group of the support-bound growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[1]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 shortmers) in the final product.[1]

-

Oxidation: Conversion of the unstable phosphite triester linkage to a more stable pentavalent phosphotriester.[1]

This cycle is repeated for each nucleotide in the desired RNA sequence. Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a two-step deprotection process.

Quantitative Data Summary

The efficiency and duration of the coupling and deprotection steps are critical for the successful synthesis of high-quality RNA. The following tables summarize key quantitative data for these processes.

Table 1: Coupling Reaction Parameters

The choice of activator significantly impacts the coupling time and efficiency. The steric hindrance of the 2'-TBDMS group necessitates longer coupling times compared to DNA synthesis.[2]

| Activator | Concentration | Coupling Time | Typical Coupling Efficiency |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 5 - 6 minutes | ~98.5 - 99% |

| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | 3 - 5 minutes | >99% |

| 4,5-Dicyanoimidazole (DCI) | 0.1 M - 1.0 M | ~2.5 - 5 minutes | >99% |

Note: Coupling efficiency can be monitored in real-time by trityl cation monitoring.

Table 2: Deprotection Conditions

A two-step deprotection protocol is essential for the complete and safe removal of all protecting groups without degrading the RNA product.

| Step | Reagents | Temperature | Duration | Purpose |

| 1. Cleavage & Base Deprotection | Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) | 65°C | 10 - 15 minutes | Cleavage from solid support and removal of base and phosphate (B84403) protecting groups.[4] |

| 2. 2'-O-TBDMS Group Removal | Triethylamine tris(hydrofluoride) (TEA·3HF) in DMSO and Triethylamine (TEA) | 65°C | 1.5 - 2.5 hours | Removal of the 2'-TBDMS protecting group.[1][4] |

Experimental Protocols

This section provides a detailed methodology for the automated solid-phase synthesis of RNA incorporating this compound, followed by the deprotection and purification procedures. All reagents should be anhydrous and of synthesis grade.

Automated Solid-Phase RNA Synthesis

This protocol is intended for use with an automated DNA/RNA synthesizer.

Reagents:

-

This compound phosphoramidite (0.1 M in anhydrous acetonitrile)

-

Activator Solution (e.g., 0.25 M ETT in anhydrous acetonitrile)

-

Detritylation Solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF)

-

Capping Reagent B (e.g., 16% N-Methylimidazole in THF)[1]

-

Oxidizing Solution (0.02 M Iodine in THF/Pyridine/Water)[1]

-

Washing Solution (Anhydrous acetonitrile)

-

Solid Support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside

Procedure:

-

Synthesizer Setup: Install the this compound phosphoramidite vial, solid support column, and all reagent bottles on the synthesizer.

-

Priming: Prime all reagent lines according to the manufacturer's instructions to ensure the absence of air bubbles and moisture.

-

Synthesis Cycle: The synthesizer will automatically execute the following four steps for each nucleotide addition: a. Detritylation: The detritylation solution is passed through the column to remove the 5'-DMT group. The column is then washed with acetonitrile. b. Coupling: The this compound phosphoramidite and activator solutions are delivered simultaneously to the column to initiate the coupling reaction. c. Capping: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. d. Oxidation: The oxidizing solution is passed through the column to convert the phosphite triester to a stable phosphotriester.

-

Chain Elongation: The synthesis cycle is repeated until the desired RNA sequence is assembled.

Cleavage and Deprotection

Materials:

-

Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Triethylamine (TEA), anhydrous

-

Sterile, RNase-free microcentrifuge tubes

Procedure:

-

Cleavage and Base Deprotection: a. Transfer the solid support from the synthesis column to a 2 mL screw-cap vial. b. Add 1 mL of AMA solution to the vial and seal it tightly.[1] c. Incubate the vial at 65°C for 15 minutes. d. Allow the vial to cool to room temperature and then centrifuge to pellet the solid support. e. Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile, RNase-free tube. f. Dry the RNA solution to a pellet using a centrifugal evaporator.

-

2'-O-TBDMS Group Removal: a. To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for 5 minutes may be required.[1] b. Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[1] c. Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[1] d. Cool the reaction mixture on ice.

Purification of the Final RNA Product

The crude RNA can be purified using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Reversed-Phase HPLC (for Trityl-on purification):

-

Quenching: Quench the 2'-deprotection reaction by adding an appropriate quenching buffer (e.g., Glen-Pak RNA Quenching Buffer).

-

Sample Injection: Load the quenched sample onto a reversed-phase HPLC column.

-

Gradient Elution: Elute the RNA using a linear gradient of an appropriate mobile phase. The DMT-on, full-length product will have a longer retention time.

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Detritylation of Purified RNA: Treat the collected fraction with 80% acetic acid to remove the DMT group.[1]

-

Desalting: Desalt the final product using a suitable method such as ethanol (B145695) precipitation or a desalting column.

Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

-

Sample Preparation: Dissolve the deprotected RNA in a formamide-based loading buffer.

-

Gel Electrophoresis: Load the sample onto a high-percentage (e.g., 15-20%) denaturing polyacrylamide gel containing 7 M urea.

-

Visualization: Visualize the RNA bands using UV shadowing.

-

Excision and Elution: Excise the band corresponding to the full-length product and elute the RNA from the crushed gel slice.

-

Desalting: Desalt the eluted RNA.

Visualization of the Experimental Workflow

The following diagram illustrates the cyclical process of solid-phase RNA synthesis and the subsequent deprotection steps.

Caption: Workflow for solid-phase RNA synthesis using 2'-TBDMS-Uridine.

References

Application Notes and Protocols for Solid-Phase Synthesis of RNA using 2'-O-TBDMS Phosphoramidites

Audience: Researchers, scientists, and drug development professionals.